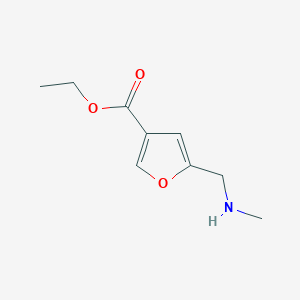

Ethyl 5-((methylamino)methyl)furan-3-carboxylate

描述

Ethyl 5-((methylamino)methyl)furan-3-carboxylate is a furan-based ester derivative characterized by a methylaminomethyl substituent at the 5-position of the furan ring and an ethyl ester group at the 3-position.

属性

IUPAC Name |

ethyl 5-(methylaminomethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-12-9(11)7-4-8(5-10-2)13-6-7/h4,6,10H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESBQLJBNZJBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

Ethyl 5-((methylamino)methyl)furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various findings from the literature regarding the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, typically involving the reaction of furan derivatives with methylamine and ethyl esterification processes. The structural formula can be represented as follows:

This structure includes a furan ring, which is known for its diverse biological activities.

Antimicrobial Activity

The compound has shown promising antimicrobial properties . In studies examining its efficacy against various bacterial strains, it displayed significant activity with minimum inhibitory concentration (MIC) values comparable to known antibiotics. For instance, in a study on related furan derivatives, compounds exhibited MIC values as low as 1.00 µg/mL against Staphylococcus aureus .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.00 |

| Related furan derivatives | Various Gram-positive/negative bacteria | 1.00 - 250 |

Anticancer Activity

In terms of anticancer activity , this compound has been evaluated against several cancer cell lines. Preliminary results indicate that it possesses cytotoxic effects, with IC50 values that suggest significant potential for further development as an anticancer agent. For example, derivatives of similar structures have shown IC50 values ranging from 62.37 µg/mL against HeLa cells to lower values against other cancer lines .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | TBD |

| Vero | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the furan moiety plays a crucial role in its interaction with biological targets, potentially disrupting cellular processes such as DNA replication or protein synthesis.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of various furan derivatives against Staphylococcus aureus, where this compound was noted for its low MIC values indicating strong antibacterial properties .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound could inhibit the growth of cancer cells significantly more than control compounds, suggesting a potential role in cancer therapeutics .

科学研究应用

General Synthetic Route

- Formation of Furan Derivative : Start with a furan precursor.

- Carboxylation : Introduce a carboxylic acid group at the appropriate position on the furan ring.

- Alkylation : React with methylamine to form the final product.

Anticancer Properties

Research indicates that derivatives of furan-3-carboxylic acids exhibit significant anticancer activities. Ethyl 5-((methylamino)methyl)furan-3-carboxylate has been investigated for its potential as an inhibitor of embryonic ectoderm development (EED), which is a promising target in cancer therapy.

- EED Inhibition : Compounds that inhibit EED have shown potent anticancer effects, with studies reporting IC values in the low nanomolar range for related compounds . This suggests that this compound may have similar efficacy.

Antimicrobial Activity

Furan derivatives are also known for their antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, indicating its potential application in developing new antibiotics .

Case Studies

- EED Inhibitors :

- Antimicrobial Testing :

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs of Ethyl 5-((methylamino)methyl)furan-3-carboxylate, highlighting substituent differences and their implications:

Key Observations:

- Reactivity : The boronate ester analog (CAS 1351353-51-9) is tailored for cross-coupling reactions, whereas the acetoxymethyl derivative may undergo hydrolysis to generate reactive intermediates .

- Biological Activity: Glycosylated derivatives (e.g., 4'-thioribofuranosyl) demonstrate cytotoxicity in leukemia cell lines, suggesting that substituent bulk and stereochemistry critically influence bioactivity .

准备方法

Reductive Amination Route

One of the most commonly reported approaches to prepare this compound involves reductive amination of ethyl 5-formylfuran-3-carboxylate with methylamine.

- Starting Material: Ethyl 5-formylfuran-3-carboxylate

- Amination: Reaction with methylamine (CH3NH2) in an appropriate solvent (e.g., methanol or ethanol).

- Reduction: Use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to reduce the imine intermediate to the corresponding amine.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol, ethanol, or acetonitrile |

| Temperature | Room temperature to 50°C |

| Reaction Time | 4–24 hours |

| Reducing Agent | NaBH3CN or NaBH(OAc)3 |

| Molar Ratio (amine:aldehyde) | 1.2:1 to 2:1 |

Yield: Moderate to good yields (60–85%) depending on reaction optimization.

- The aldehyde group at the 5-position is crucial for imine formation.

- Control of pH and temperature is important to avoid side reactions.

- Purification typically involves extraction and chromatographic methods.

Halomethylation Followed by Nucleophilic Substitution

An alternative approach involves halomethylation of ethyl furan-3-carboxylate followed by substitution with methylamine.

- Halomethylation: Introduction of a chloromethyl or bromomethyl group at the 5-position via reaction with formaldehyde and hydrogen halide or related reagents.

- Nucleophilic Substitution: Treatment of the halomethylated intermediate with methylamine to substitute the halogen with the methylamino group.

| Step | Reagents/Conditions |

|---|---|

| Halomethylation | Paraformaldehyde + HCl or HBr, acidic medium |

| Temperature | 0–40°C |

| Nucleophilic Substitution | Methylamine in ethanol or water, reflux or room temperature |

| Reaction Time | Several hours |

Yield: Variable, generally moderate (50–75%).

- Halomethylation may lead to mixtures; regioselectivity needs to be controlled.

- Purification may require recrystallization or chromatography.

Representative Experimental Data

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Reference/Notes |

|---|---|---|---|---|---|

| Reductive Amination | Ethyl 5-formylfuran-3-carboxylate | Methylamine, NaBH3CN | Methanol, RT, 12 h | 70–85 | Commonly reported in heterocyclic synthesis literature |

| Halomethylation + Substitution | Ethyl furan-3-carboxylate | Paraformaldehyde, HCl, methylamine | Acidic medium, RT to reflux | 50–75 | Requires careful control of halomethylation |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Confirms substitution pattern and presence of methylamino group.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C9H13NO3.

- IR Spectroscopy: Ester carbonyl stretch (~1730 cm⁻¹), NH bending and stretching bands (~3300–3400 cm⁻¹).

- Melting Point: Consistent with literature values for purified compound.

Summary and Recommendations

The preparation of this compound is effectively achieved via reductive amination of ethyl 5-formylfuran-3-carboxylate with methylamine, offering good yields and straightforward purification. The halomethylation followed by nucleophilic substitution route is a viable alternative but requires more stringent control of reaction conditions to avoid side products.

For synthetic chemists aiming to prepare this compound, the reductive amination method is recommended due to its operational simplicity and higher selectivity.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-((methylamino)methyl)furan-3-carboxylate, and how are regioselectivity challenges addressed?

- The compound can be synthesized via direct C-glycosylation of ethyl furan-3-carboxylate derivatives. For example, trifluoroacetic acid or stannic chloride catalyzes the coupling of furan-3-carboxylate esters with protected ribofuranose derivatives, yielding regioisomeric mixtures (α/β anomers). Regioselectivity is resolved using chromatographic separation and confirmed via NMR analysis of coupling constants and chemical shifts .

- Methodological Tip : Optimize reaction conditions (e.g., solvent, catalyst loading) to favor β-anomer formation, which is often more biologically relevant. Use HPLC or preparative TLC for isomer purification.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Key Techniques :

- NMR Spectroscopy : and NMR identify substitution patterns (e.g., methylamino group at C-5) and anomeric configuration (α/β) via coupling constants (e.g., ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- While specific toxicity data are limited, general furan-carboxylate handling guidelines apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Dispose of waste via licensed chemical disposal services, as furan derivatives may exhibit environmental persistence .

Advanced Research Questions

Q. How does this compound serve as a precursor in the synthesis of bioactive nucleoside analogs?

- The compound is a key intermediate for C-thioribonucleosides like tiazofurin analogs. Post-glycosylation, the ethyl ester is hydrolyzed to a carboxylate or converted to an amide. Biological activity (e.g., IMP dehydrogenase inhibition) depends on electrophilic sulfur placement and conformational rigidity around the glycosidic bond (χ torsion angle ~0°) .

- Experimental Insight : Replace the methylamino group with thiophene or thiazole moieties to enhance bioactivity. Use molecular docking to predict binding to target enzymes.

Q. What role does this compound play in natural product discovery, and how is its stereochemistry analyzed in complex matrices?

- Ethyl furan-3-carboxylate derivatives are isolated from marine soft corals (e.g., Sinularia spp.) as sesquiterpenes. Stereochemical analysis involves chiral HPLC, circular dichroism (CD), and comparison with synthetic standards. For example, ethyl 5-[(1E,5Z)-2,6-dimethylocta-1,5,7-trienyl]furan-3-carboxylate was recently identified as a new natural product .

- Methodological Challenge : Differentiate between (1E,5Z) and (1E,5E) isomers using NOESY NMR to assess spatial proximity of substituents.

Q. How can computational chemistry guide the optimization of this compound for enzyme inhibition studies?

- Density Functional Theory (DFT) calculations predict electrophilic sulfur’s impact on binding affinity. Conformational analysis (e.g., torsional energy profiles) identifies rigid analogs with improved activity. For instance, thiophenthiofurin derivatives exhibit cytotoxicity against leukemia cells (IC ~10 μM) but require conformational constraints for potency .

- Data Interpretation : Correlate calculated Gibbs free energy barriers with experimental IC values to validate computational models.

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Case Study : Methylation or acetylation of hydroxyl groups generates derivatives (e.g., methyl 5-(acetoxymethyl)furan-3-carboxylate), whose NMR shifts differ by >2 ppm compared to parent compounds. Use heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous signals .

- Troubleshooting Tip : Cross-validate NMR assignments with synthetic standards and isotopic labeling.

Tables for Key Data

Table 1 : Spectral Data for this compound Derivatives

| Derivative | NMR (δ, ppm) | NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Parent Compound | 4.21 (q, J=7.1 Hz, OCH2) | 165.2 (C=O) | 230.27 |

| Thiophenthiofurin | 6.85 (s, thiophene H) | 158.9 (C=S) | 453.38 |

Table 2 : Biological Activity of Selected Analogs

| Compound | Target Enzyme (IC) | Cell Line (IC) |

|---|---|---|

| Thiophenthiofurin | IMPDH (2.5 μM) | K562 leukemia (39 μM) |

| Tiazofurin | IMPDH (0.8 μM) | K562 leukemia (1.2 μM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。